molecular formula C15H22FN3O3 B12293373 N-Desacetyl-N,O-descarbonylO-AcetylLinezolid

N-Desacetyl-N,O-descarbonylO-AcetylLinezolid

Cat. No.: B12293373
M. Wt: 311.35 g/mol
InChI Key: LHSLQFLZJIWZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl-N,O-descarbonylO-AcetylLinezolid involves several steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-Desacetyl-N,O-descarbonylO-AcetylLinezolid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is closely related to that of Linezolid. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Uniqueness: N-Desacetyl-N,O-descarbonylO-AcetylLinezolid is unique in its specific structural modifications, which include the removal of the acetamide and carbonyl groups. These modifications can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H22FN3O3

Molecular Weight

311.35 g/mol

IUPAC Name

[1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate

InChI

InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3

InChI Key

LHSLQFLZJIWZTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CN)CNC1=CC(=C(C=C1)N2CCOCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.